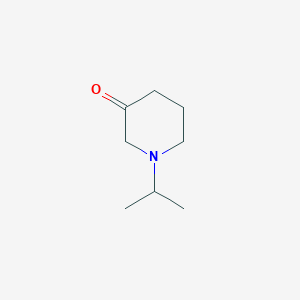

1-Isopropylpiperidin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQIRCHOEWIART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506997 | |

| Record name | 1-(Propan-2-yl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77799-73-6 | |

| Record name | 1-(Propan-2-yl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Isopropylpiperidin-3-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its chemical characteristics, outlining plausible synthetic strategies, and discussing its potential reactivity. Due to the limited availability of published experimental data for this specific compound, this guide also highlights areas where further research is required to fully elucidate its properties.

Chemical Properties

This compound, with the CAS number 77799-73-6, is a cyclic ketone featuring a piperidine ring N-substituted with an isopropyl group. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 77799-73-6 | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of N-substituted 3-piperidones suggest several viable routes. A highly plausible approach involves the oxidation of the corresponding alcohol, 1-isopropylpiperidin-3-ol. This method is analogous to the synthesis of other 3-piperidone derivatives, such as N-Boc-3-piperidone.

Proposed Synthetic Pathway: Oxidation of 1-Isopropylpiperidin-3-ol

A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. In this case, 1-isopropylpiperidin-3-ol would serve as the precursor.

Caption: Proposed synthesis of this compound.

General Experimental Considerations

-

N-Isopropylation of 3-Hydroxypiperidine: The initial step would involve the alkylation of the secondary amine of 3-hydroxypiperidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base (e.g., potassium carbonate, triethylamine) in an appropriate solvent (e.g., acetonitrile, DMF). The reaction would likely require heating to proceed at a reasonable rate.

-

Oxidation of 1-Isopropylpiperidin-3-ol: The resulting 1-isopropylpiperidin-3-ol can then be oxidized to the desired ketone. Several standard oxidation protocols could be employed, including:

-

Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine.

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient method for oxidizing alcohols to ketones.

-

Chromium-based reagents: Such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a suitable solvent like dichloromethane.

-

Spectroscopic Data

Note: Experimentally obtained spectra for this compound are not currently available in public databases. The following are predicted key spectral features based on the analysis of related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the piperidine ring protons. The protons alpha to the carbonyl group (at C2 and C4) would be expected to appear as multiplets in the downfield region of the aliphatic range, typically between 2.0 and 3.0 ppm. The methine proton of the isopropyl group would appear as a septet, coupled to the six methyl protons, which would in turn appear as a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by a carbonyl signal in the downfield region, typically around 200-210 ppm. The carbons of the piperidine ring and the isopropyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the range of 1710-1730 cm⁻¹.

Reactivity

The reactivity of this compound is dictated by the presence of the ketone functional group and the tertiary amine within the piperidine ring.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to a variety of nucleophilic addition reactions, including:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol (1-isopropylpiperidin-3-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form an exocyclic double bond at the C3 position.

-

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted 3-aminopiperidines.

Reactions Involving the a-Protons

The protons on the carbons adjacent to the carbonyl group (C2 and C4) are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.

Safety, Handling, and Storage

Based on the available Material Safety Data Sheet (MSDS), the following precautions should be observed when handling this compound[1]:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols and prevent fire caused by electrostatic discharge[1].

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers[1].

Conclusion and Future Outlook

This compound is a potentially valuable building block in organic synthesis and drug discovery. While its fundamental chemical identity is established, a significant gap exists in the publicly available experimental data, particularly concerning its physical properties and detailed spectroscopic characterization. The synthetic routes outlined in this guide are based on well-established chemical principles and provide a solid foundation for its preparation in a laboratory setting.

Future research efforts should focus on the experimental determination of the physical and spectral properties of this compound to create a more complete and validated chemical profile. Furthermore, exploration of its reactivity could uncover novel synthetic applications and pave the way for its use in the development of new pharmaceutical agents. The logical workflow for future research is outlined below.

Caption: Logical workflow for future research on this compound.

References

An In-depth Technical Guide to N-isopropyl-3-piperidone: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthetic approaches for N-isopropyl-3-piperidone. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for the more extensively characterized N-isopropyl-4-piperidone to provide context for researchers.

Nomenclature and Structure

N-isopropyl-3-piperidone, a substituted heterocyclic ketone, is a derivative of piperidine.

IUPAC Name: 1-isopropylpiperidin-3-one

Synonyms: N-isopropyl-3-piperidone

Chemical Structure:

Figure 1: Chemical structure of N-isopropyl-3-piperidone

Chemical Identifiers

| Identifier | Value |

| CAS Number | 77799-73-6 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Canonical SMILES | CC(C)N1CC(CC1)=O |

| InChI Key | Not readily available |

Physicochemical Properties

There is a notable lack of experimentally determined physicochemical data for N-isopropyl-3-piperidone in peer-reviewed literature and chemical databases. For comparative purposes, the properties of the isomeric N-isopropyl-4-piperidone are provided below. Researchers should exercise caution and not assume these values are directly transferable.

Table 2: Physicochemical Properties of N-isopropyl-4-piperidone (CAS: 5355-68-0)

| Property | Value | Reference |

| Molecular Weight | 141.21 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Refractive Index | 1.4635 - 1.4675 @ 20°C |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of N-isopropyl-3-piperidone is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and a series of multiplets for the piperidine ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including a downfield signal for the carbonyl carbon.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of N-isopropyl-3-piperidone

A definitive, detailed experimental protocol for the synthesis of N-isopropyl-3-piperidone is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the N-alkylation of a piperidone precursor. A common strategy involves the synthesis of an N-protected 3-piperidone, followed by deprotection and subsequent N-isopropylation.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of N-isopropyl-3-piperidone.

Figure 2: Proposed synthetic and characterization workflow for N-isopropyl-3-piperidone.

Experimental Protocols

While a specific protocol for N-isopropyl-3-piperidone is unavailable, the following sections describe the general procedures for the key steps outlined in the workflow, adapted from the synthesis of related compounds like N-Boc-3-piperidone.

4.2.1. Synthesis of 1-Boc-3-piperidone (Precursor)

A common route to N-Boc-3-piperidone starts from 3-hydroxypyridine.[2][3]

-

Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine: 3-Hydroxypyridine is reduced using a suitable reducing agent, such as sodium borohydride in an alkaline solution.[2]

-

Step 2: N-Boc Protection of 3-Hydroxypiperidine: The resulting 3-hydroxypiperidine is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]

-

Step 3: Oxidation of N-Boc-3-hydroxypiperidine: The N-Boc-3-hydroxypiperidine is oxidized to N-Boc-3-piperidone. The Oppenauer oxidation, using a ketone like acetone or cyclohexanone and a catalyst such as aluminum isopropoxide, is a viable method.[2][3]

4.2.2. Synthesis of N-isopropyl-3-piperidone

-

Step 4: Deprotection of N-Boc-3-piperidone: The Boc protecting group is removed from N-Boc-3-piperidone using a strong acid, such as trifluoroacetic acid (TFA), to yield 3-piperidone.

-

Step 5: N-Isopropylation of 3-piperidone: The final step involves the N-isopropylation of 3-piperidone. A common and efficient method for this transformation is reductive amination. This involves reacting 3-piperidone with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[4]

4.2.3. Purification

The final product, N-isopropyl-3-piperidone, would typically be purified using standard laboratory techniques such as flash column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with N-isopropyl-3-piperidone. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that derivatives of piperidone could be of interest in drug discovery.[5][6] However, any biological evaluation of N-isopropyl-3-piperidone would require de novo screening and investigation.

Conclusion

N-isopropyl-3-piperidone is a chemical entity that is not extensively characterized in the scientific literature. While its basic chemical identifiers are known, there is a significant lack of published experimental data regarding its physicochemical properties, spectroscopic characteristics, and biological activity. The synthetic route to this compound is plausible through standard organic chemistry methodologies, primarily via the N-isopropylation of a 3-piperidone precursor. This guide provides a framework for its synthesis and characterization, highlighting the current knowledge gaps and offering a starting point for researchers interested in exploring this and related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of N-isopropyl-3-piperidone.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 3. 1-Boc-3-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

Physical and chemical characteristics of 1-Isopropylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Isopropylpiperidin-3-one, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data with estimated properties derived from closely related structural analogs.

Core Physical and Chemical Properties

This compound, with the CAS number 77799-73-6, is a substituted piperidinone.[1] Its core structure consists of a piperidine ring N-substituted with an isopropyl group and a ketone functional group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| CAS Number | 77799-73-6 | [1] |

| Appearance | Not Reported (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Estimated: 190-210 °C | Estimated from related compounds |

| Melting Point | Not Reported | |

| Density | Estimated: 0.95-1.05 g/cm³ | Estimated from related compounds |

| Solubility | Estimated Log10(Water Solubility) of -1.03 | [2] (Value for isomer 1-Isopropyl-4-piperidone) |

| Octanol/Water Partition Coefficient (LogP) | Estimated: 1.060 | [2] (Value for isomer 1-Isopropyl-4-piperidone) |

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), and multiple signals for the piperidine ring protons, with those adjacent to the ketone and the nitrogen being the most deshielded. |

| ¹³C NMR | A signal for the carbonyl carbon (ketone) in the range of 200-210 ppm, signals for the isopropyl group carbons, and four distinct signals for the piperidine ring carbons. |

| IR Spectroscopy | A strong absorption band around 1715-1730 cm⁻¹ corresponding to the C=O stretch of the ketone. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 141.1154 (for the exact mass). |

Chemical Reactivity and Handling

This compound possesses two primary reactive sites: the ketone at the C3 position and the tertiary amine at the N1 position.

-

Reactivity of the Ketone: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (1-isopropylpiperidin-3-ol), reductive amination to introduce a substituent at the 3-position, and reactions with Grignard reagents.

-

Reactivity of the Tertiary Amine: The nitrogen atom is basic and can be protonated to form a piperidinium salt. The piperidine ring influences the overall steric and electronic properties of the molecule.

Safety and Handling: According to its safety data sheet, this compound should be handled with care.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn.[1] It is advised to avoid breathing vapors and contact with skin and eyes.[1] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: N-Alkylation of Piperidin-3-one

-

Reaction Setup: To a solution of piperidin-3-one (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 eq.).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.1 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation to yield this compound.

Role in Drug Discovery and Development

While this compound itself is not described as a pharmacologically active agent, the closely related isomer, 1-isopropylpiperidin-4-amine, is a common building block in the synthesis of various drug candidates. It is frequently used to introduce a substituted piperidine moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, 1-isopropylpiperidin-4-amine is a key reactant in the synthesis of certain G9a/GLP histone lysine methyltransferase inhibitors.

The logical relationship diagram below illustrates the role of such piperidine derivatives as building blocks in the development of more complex, biologically active molecules.

References

Technical Guide: Physicochemical Properties of 1-Isopropylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-Isopropylpiperidin-3-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key molecular identifiers.

Core Molecular Data

The essential molecular formula and weight of this compound are summarized in the table below. This data is fundamental for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Chemical Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

The chemical formula was determined by considering the structure of the parent molecule, piperidin-3-one, and the addition of an isopropyl group to the nitrogen atom at the 1-position. The molecular weight was subsequently calculated based on this formula using the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Logical Relationship of Molecular Descriptors

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental physicochemical properties. This visualization clarifies the relationship between the chemical structure, its corresponding formula, and the resultant molecular weight.

Figure 1. Logical relationship between the name, structure, formula, and molecular weight of this compound.

Spectroscopic and Methodological Profile of 1-Isopropylpiperidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 1-Isopropylpiperidin-3-one Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol CAS Number: Not assigned (for the 3-one isomer)

The structure consists of a piperidine ring with a ketone functional group at the 3-position and an isopropyl group attached to the nitrogen atom.

Spectroscopic Data

Due to the limited availability of specific data for this compound, this section outlines the expected spectral characteristics. For reference, available data for the regioisomer, 1-Isopropyl-4-piperidone (CAS 5355-68-0), is presented.[1][2]

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| CH(CH₃)₂ | 2.8 - 3.2 | septet | 1H |

| CH(CH ₃)₂ | 1.0 - 1.2 | doublet | 6H |

| Piperidine ring protons | 1.5 - 3.0 | multiplets | 8H |

Expected ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O | 205 - 220[3] |

| C H(CH₃)₂ | 50 - 60 |

| CH(C H₃)₂ | 18 - 22 |

| Piperidine ring carbons | 20 - 60 |

Reference ¹H NMR Data for 1-Isopropyl-4-piperidone: [4]

| Assignment | Chemical Shift (δ) ppm |

| A | 2.94 |

| B | 2.798 |

| C | 2.433 |

| D | 1.080 |

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C=O (Ketone) | 1715 - 1725[5][6] | Strong, Sharp |

| C-N (Amine) | 1250 - 1020 | Medium to Weak |

| C-H (Alkyl) | 2850 - 3000 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7]

Expected Mass Spectral Data for this compound:

| Fragment | m/z (Predicted) | Comments |

| [M]⁺ | 141 | Molecular Ion |

| [M-CH₃]⁺ | 126 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 98 | Loss of the isopropyl group |

The presence of a nitrogen atom results in an odd molecular weight, a key characteristic in the mass spectrum of this compound.[7]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[8]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[9][10]

-

For ¹H NMR, the spectral width is typically set from 0 to 12 ppm.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.[3]

-

Standard pulse programs are used for both ¹H (zg30 or zg) and ¹³C (zgpg30) acquisitions.

-

Data is processed using appropriate software (e.g., MestReNova, TopSpin, or SpinWorks).[9] This includes Fourier transformation, phase correction, and baseline correction.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of the liquid sample of this compound directly onto the center of the ATR crystal.[11]

-

If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.[11]

Instrumentation and Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first to subtract any atmospheric or instrument-related absorbances.[11]

-

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is an absorbance or transmittance plot versus wavenumber (cm⁻¹).

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.[12]

Instrumentation and Data Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an ESI source.[12]

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Isopropyl-4-piperidone(5355-68-0) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

Navigating the Solubility Landscape of 1-Isopropylpiperidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 1-Isopropylpiperidin-3-one, a key intermediate in various synthetic pathways. In the absence of specific published quantitative solubility data for this compound, this document outlines the theoretical considerations for its solubility, provides a detailed experimental framework for determining its solubility in common laboratory solvents, and presents a logical workflow for solubility assessment.

Predicting the Solubility of this compound: A Structural Approach

The solubility of an organic compound is fundamentally governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. This compound possesses a tertiary amine within a piperidine ring, a ketone functional group, and an isopropyl substituent.

Based on the principle of "like dissolves like," the following predictions can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected in these solvents. However, the nonpolar isopropyl group and the overall carbon skeleton may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): The ketone group can participate in dipole-dipole interactions with these solvents. Solubility is anticipated to be favorable in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, this compound is expected to have limited solubility in nonpolar solvents.

Quantitative Solubility Data in Common Laboratory Solvents

| Solvent Name | Solvent Type | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |

| Water | Polar Protic | 100 | 1.00 | 80.1 |

| Ethanol | Polar Protic | 78.37 | 0.789 | 24.5 |

| Methanol | Polar Protic | 64.7 | 0.792 | 32.7 |

| Isopropanol | Polar Protic | 82.6 | 0.786 | 18.3 |

| Acetone | Polar Aprotic | 56 | 0.791 | 20.7 |

| Acetonitrile | Polar Aprotic | 81.6 | 0.786 | 37.5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 1.100 | 46.7 |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 0.886 | 7.6 |

| Dichloromethane (DCM) | Polar Aprotic | 39.6 | 1.33 | 9.1 |

| Chloroform | Polar Aprotic | 61.2 | 1.49 | 4.8 |

| Ethyl Acetate | Moderately Polar | 77.1 | 0.902 | 6.0 |

| Hexane | Nonpolar | 69 | 0.655 | 1.9 |

| Toluene | Nonpolar | 110.6 | 0.867 | 2.4 |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

I. Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.[1][2][3]

Materials:

-

This compound

-

A selection of test solvents (from the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

II. Quantitative Solubility Determination: The Equilibrium Solubility Method

This method provides a precise measurement of the solubility of a compound at a specific temperature.[4][5][6][7]

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is recommended to centrifuge the vial and then take the supernatant.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a novel compound like this compound.

This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly characterize the solubility profile of this compound. By following the outlined predictive principles and experimental protocols, a robust and accurate understanding of its behavior in various solvent systems can be achieved, facilitating its effective use in research and development.

References

- 1. studylib.net [studylib.net]

- 2. csub.edu [csub.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. materialneutral.info [materialneutral.info]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Synthesis of 1-Isopropylpiperidin-3-one: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpiperidin-3-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key starting materials, reaction conditions, and experimental protocols. The two principal methodologies discussed are direct N-alkylation of a piperidin-3-one precursor and reductive amination. A three-step approach involving the synthesis and deprotection of an N-Boc protected piperidin-3-one followed by N-isopropylation is also presented as a viable alternative. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of piperidine-based scaffolds.

Introduction

The piperidine ring is a ubiquitous structural element in a vast number of natural products and synthetic pharmaceuticals. The functionalization of this heterocyclic system is a cornerstone of drug discovery, and N-substituted piperidones, in particular, are versatile building blocks. This compound, with its secondary amine incorporated into a cyclic ketone, presents a scaffold that can be readily modified at both the nitrogen atom and the carbonyl group, allowing for the generation of diverse molecular architectures. The selection of an appropriate synthetic strategy for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance to various reaction conditions. This guide will delve into the practical aspects of the most common and effective methods for the preparation of this compound.

Key Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary pathways:

-

Reductive Amination: This method involves the reaction of a piperidin-3-one precursor with isopropylamine in the presence of a reducing agent. It is a highly versatile and widely used method for the formation of C-N bonds.

-

Direct N-Alkylation: This approach entails the direct reaction of a piperidin-3-one precursor with an isopropyl halide or a similar electrophilic isopropylating agent, typically in the presence of a base.

-

Three-Step Synthesis via N-Boc-3-piperidone: This strategy involves the synthesis of an N-protected piperidin-3-one, specifically N-Boc-3-piperidone, followed by the removal of the protecting group and subsequent N-isopropylation.

The following sections will provide detailed experimental protocols and data for these methodologies.

Data Presentation: Starting Materials and Reagents

A successful synthesis relies on a thorough understanding of the properties of the starting materials and reagents. The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Piperidin-3-one |  | C₅H₉NO | 99.13 | 183-188 | 1.07 |

| Isopropylamine |  | C₃H₉N | 59.11 | 32.4 | 0.689 |

| 2-Bromopropane |  | C₃H₇Br | 122.99 | 59.4 | 1.31 |

| N-Boc-3-piperidone | C₁₀H₁₇NO₃ | 199.25 | 118-120 (0.5 mmHg) | 1.11 | |

| Sodium Triacetoxyborohydride |  | C₆H₁₀BNaO₆ | 211.94 | N/A | 1.13 |

| Di-tert-butyl dicarbonate (Boc₂O) |  | C₁₀H₁₈O₅ | 218.25 | 56-57 (0.5 mmHg) | 0.95 |

| Trifluoroacetic Acid (TFA) |  | C₂HF₃O₂ | 114.02 | 72.4 | 1.489 |

Experimental Protocols and Methodologies

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for the synthesis of this compound. The reaction proceeds through the in situ formation of an iminium ion intermediate from the condensation of piperidin-3-one and isopropylamine, which is then reduced by a hydride source. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones.

Experimental Protocol:

-

To a stirred solution of piperidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isopropylamine (1.5 eq) and triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained below 25 °C.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data (Representative):

| Reactant/Reagent | Molar Eq. | Typical Yield |

| Piperidin-3-one HCl | 1.0 | 75-85% |

| Isopropylamine | 1.5 | |

| Sodium Triacetoxyborohydride | 1.5 | |

| Triethylamine | 1.1 |

Method 2: Direct N-Alkylation

Direct N-alkylation offers a straightforward approach to this compound by reacting piperidin-3-one with an isopropyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient mono-alkylation and minimize side reactions.

Experimental Protocol:

-

To a solution of piperidin-3-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

-

Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Quantitative Data (Representative):

| Reactant/Reagent | Molar Eq. | Typical Yield |

| Piperidin-3-one | 1.0 | 60-70% |

| 2-Bromopropane | 1.2 | |

| Potassium Carbonate | 2.0 |

Method 3: Three-Step Synthesis via N-Boc-3-piperidone

This method provides an alternative route that can be advantageous when the starting material is N-Boc-3-piperidone or when a cleaner reaction profile is desired.

Step 1: Synthesis of N-Boc-3-piperidone

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-hydroxypiperidine.

-

Dissolve the crude N-Boc-3-hydroxypiperidine in DCM and add Dess-Martin periodinane (1.5 eq) at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-Boc-3-piperidone.

Step 2: Deprotection of N-Boc-3-piperidone [1]

-

Dissolve N-Boc-3-piperidone (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain piperidin-3-one hydrochloride.

Step 3: N-Isopropylation of Piperidin-3-one

Proceed with either the Reductive Amination (Method 1) or Direct N-Alkylation (Method 2) protocol as described above, using the obtained piperidin-3-one hydrochloride.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

Caption: Reductive amination pathway for the synthesis of this compound.

Caption: Direct N-alkylation pathway for the synthesis of this compound.

Caption: Workflow for the three-step synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods, with reductive amination and direct N-alkylation being the most direct approaches. The choice between these methods will depend on factors such as substrate availability, desired yield, and scalability. The three-step synthesis involving an N-Boc protected intermediate offers an alternative that may provide advantages in terms of purification and reaction control. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate in a laboratory setting. For large-scale production, further optimization of reaction conditions may be necessary to maximize yield and process efficiency.

References

A Technical Guide to the Fundamental Reaction Pathways for the Synthesis of 3-Piperidinones

For Researchers, Scientists, and Drug Development Professionals

The 3-piperidinone scaffold is a pivotal structural motif in a vast array of pharmaceuticals and natural products. Its inherent reactivity and stereochemical properties make it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles. This in-depth technical guide delineates the core synthetic strategies for constructing the 3-piperidinone ring system, providing detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters

The Dieckmann condensation is a robust and well-established intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding cyclic ketone. In the context of 3-piperidinone synthesis, this reaction typically involves the cyclization of an N-substituted bis(2-carboxyethyl)amine derivative.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate

This procedure details the synthesis of a key intermediate, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, via a Dieckmann cyclization.

Materials:

-

N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid, aqueous solution

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

A solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene at a temperature maintained between 25-30 °C.

-

The reaction mixture is then heated to reflux for a specified period, typically ranging from 1 to 3 hours, with continuous stirring.

-

After cooling to room temperature, the reaction is quenched by the addition of water.

-

The aqueous layer is separated and acidified with a hydrochloric acid solution to a pH of approximately 4-5.

-

The acidified aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data for Dieckmann Condensation

| Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester | Sodium ethoxide | Toluene | 1-3 | Reflux | ~75-85 | |

| Diethyl 3,3'-(benzylazanediyl)dipropanoate | Sodium hydride | Toluene | 2 | Reflux | 88 | |

| Diethyl 3,3'-(phenylazanediyl)dipropanoate | Potassium t-butoxide | Toluene | 4 | Reflux | 72 |

Logical Relationship: Dieckmann Condensation Pathway

Caption: Dieckmann condensation pathway to 3-piperidinones.

Aza-Michael Addition: A Versatile Route to Functionalized Piperidinones

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and atom-economical method for the construction of the piperidine ring. A double aza-Michael addition of a primary amine to a divinyl ketone is a common strategy for the synthesis of 4-piperidones, and variations of this approach can be tailored for the synthesis of 3-piperidinones.

Experimental Protocol: Synthesis of a 2,6-Disubstituted-4-Piperidone via Double Aza-Michael Addition

This protocol describes a general procedure for the synthesis of a 2,6-disubstituted-4-piperidone from a divinyl ketone and a primary amine.[1]

Materials:

-

Divinyl ketone derivative

-

Primary amine (e.g., benzylamine)

-

Acetonitrile

-

Aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the primary amine in acetonitrile, an aqueous solution of sodium bicarbonate is added.

-

The divinyl ketone is then added dropwise to the reaction mixture at 16 °C over a period of 40 minutes.[1]

-

The reaction mixture is subsequently heated to reflux for 1.5 hours.[1]

-

After cooling to room temperature, the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired 2,6-disubstituted-4-piperidone.[1]

Quantitative Data for Aza-Michael Addition

| Divinyl Ketone Substrate | Primary Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1-Phenyl-1,4-pentadien-3-one | Benzylamine | Acetonitrile/H₂O | 1.5 | Reflux | 79 | [1] |

| 1,4-Pentadien-3-one | Benzylamine | Acetonitrile/H₂O | 1.5 | Reflux | 65 | [1] |

| 1,4-Hexadien-3-one | (S)-α-Methylbenzylamine | Acetonitrile/H₂O | 2 | Reflux | 71 (d.r. 1:1) | [1] |

Logical Relationship: Aza-Michael Addition Pathway

Caption: Double aza-Michael addition for piperidinone synthesis.

Synthesis from 3-Hydroxypyridine Derivatives

A highly effective and widely employed strategy for the synthesis of N-protected 3-piperidinones commences with commercially available 3-hydroxypyridine. This multi-step pathway involves N-alkylation, reduction of the pyridine ring, and subsequent oxidation of the resulting 3-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

This protocol outlines a four-step synthesis of N-Boc-3-piperidone, a crucial building block in medicinal chemistry.[2]

Step 1: N-Benzylation of 3-Hydroxypyridine

-

To a solution of 3-hydroxypyridine in ethanol at 0-5 °C, benzyl bromide is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The resulting precipitate, N-benzyl-3-hydroxypyridinium bromide, is collected by filtration, washed with ethanol, and dried.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine

-

The N-benzyl-3-hydroxypyridinium bromide is dissolved in methanol and cooled to 0 °C.

-

Sodium borohydride is added portion-wise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to give N-benzyl-3-hydroxypiperidine.

Step 3: Debenzylation and Boc Protection to N-Boc-3-hydroxypiperidine

-

N-benzyl-3-hydroxypiperidine is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.

-

The reaction is stirred under a hydrogen atmosphere (e.g., balloon) at room temperature overnight.

-

The catalyst is removed by filtration through celite, and the filtrate is concentrated.

-

The crude product is purified by column chromatography to yield N-Boc-3-hydroxypiperidine.

Step 4: Oxidation to N-Boc-3-piperidone

-

To a solution of oxalyl chloride in dichloromethane at -78 °C, dimethyl sulfoxide (DMSO) is added dropwise.

-

After stirring for a short period, a solution of N-Boc-3-hydroxypiperidine in dichloromethane is added.

-

The reaction is stirred at -78 °C for 30 minutes, followed by the addition of triethylamine.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by crystallization or column chromatography to afford N-Boc-3-piperidone.

Quantitative Data for the Synthesis of N-Boc-3-piperidone

| Step | Reagents | Solvent | Yield (%) | Reference |

| 1. N-Benzylation | Benzyl bromide | Ethanol | ~90 | [2] |

| 2. Reduction | Sodium borohydride | Methanol | ~80 | [2] |

| 3. Debenzylation & Boc Protection | H₂, 10% Pd/C, Boc₂O | Methanol | ~95 | |

| 4. Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | ~75 | [2] |

| Overall Yield | ~51 |

Experimental Workflow: Synthesis of N-Boc-3-piperidone

Caption: Multi-step synthesis of N-Boc-3-piperidone.

Other Notable Synthetic Pathways

While the Dieckmann condensation, aza-Michael addition, and synthesis from 3-hydroxypyridine represent the most fundamental and widely utilized routes, several other methodologies have emerged as powerful tools for the synthesis of 3-piperidinones.

-

Chapman Rearrangement: This thermal rearrangement of an O-imidoyl-α-amino ketone can be applied to the synthesis of N-aryl-3-piperidinones. The reaction typically requires high temperatures and proceeds through a[3][4]-O to N migration of an aryl group.

-

Oxidative Cyclization: Various oxidative cyclization methods have been developed, often employing transition metal catalysts such as palladium. These reactions can proceed through different mechanisms, including the cyclization of enamines or amino-alkenes, to form the piperidinone ring.

-

Ring-Closing Metathesis (RCM): A novel approach involves the use of a key Morita–Baylis–Hillman reaction followed by a ring-closing metathesis of a suitable diene to construct the 3-piperidone scaffold.[5]

Conclusion

The synthesis of 3-piperidinones is a rich and diverse field, offering a multitude of strategic pathways for researchers. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the piperidine ring, the availability of starting materials, and the required stereochemical control. The classical Dieckmann condensation remains a reliable method for the preparation of 3-piperidinone-4-carboxylates, while the aza-Michael addition offers a highly convergent and atom-economical approach to variously substituted piperidinones. For the synthesis of the valuable N-Boc-3-piperidone intermediate, the multi-step sequence starting from 3-hydroxypyridine is a well-optimized and high-yielding process. As the demand for novel and complex piperidine-containing molecules continues to grow, the development of new and efficient synthetic methodologies for the construction of the 3-piperidone core will undoubtedly remain an active area of chemical research.

References

Potential Research Areas for Substituted Piperidine Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine ketone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ease with which substitutions can be made on both the piperidine ring and the ketone moiety allow for the fine-tuning of pharmacological properties. This technical guide explores promising research avenues for substituted piperidine ketones, focusing on their therapeutic potential in oncology and neuroscience. We provide a synopsis of key biological targets, quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in the design and development of novel therapeutics.

Therapeutic Potential in Oncology

Substituted piperidine ketones have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Sigma Receptors as a Target

Sigma receptors, particularly the σ1 subtype, are overexpressed in several tumor cell lines and are implicated in regulating cell survival and apoptosis.[1] Substituted piperidines have been identified as potent σ1 receptor ligands with antiproliferative properties.[1]

Quantitative Data:

The following table summarizes the σ1 and σ2 receptor binding affinities and antiproliferative activities of a series of aminoethyl-substituted piperidine derivatives.

| Compound | R | X | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] | IC₅₀ (DU145) [µM] |

| 4a | H | CH₂ | 165 | >10,000 | - |

| 18a | Me | CH₂ | 1.8 | 108 | - |

| 19a | Me | (CH₂)₃ | 50 | >10,000 | - |

| 20a | Me | Cyclohexylmethyl | 5.3 | 97 | 12 |

| 21a | Me | N(Me)benzyl | 27 | 108 | 13 |

| 22a | Me | N-phenylpiperazine | 4.3 | 256 | 14 |

| NE-100 | - | - | 2.1 | 11,200 | 20 |

| S1RA | - | - | 19 | 4,140 | 25 |

Data sourced from reference[1]. DU145 is a human prostate cancer cell line.

Induction of Apoptosis in Cancer Cells

Research has shown that certain piperidone derivatives can induce apoptosis in cancer cells. For instance, a novel piperidone hydrazine carbodithioate derivative has been shown to exhibit anticancer properties against the Hep G2 human liver cancer cell line.

Quantitative Data:

The following table shows the 50% inhibitory concentration (IC₅₀) of a piperidone derivative against the Hep G2 cell line.

| Compound | IC₅₀ (Hep G2) [µg/mL] |

| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | 1.56 |

Data sourced from reference[2].

Therapeutic Potential in Neuroscience

The piperidine scaffold is a common feature in many centrally acting drugs. Substituted piperidine ketones are being investigated for their potential in treating a range of neurological and psychiatric disorders by targeting key receptors in the central nervous system (CNS).

Opioid Receptor Modulation

Substituted piperidines have been explored as ligands for opioid receptors, with the potential to develop novel analgesics with improved side-effect profiles.

Quantitative Data:

The following table presents the binding affinities (Kᵢ) of a series of 4-substituted piperidines for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

| Compound | R | Kᵢ (MOR) [nM] | Kᵢ (DOR) [nM] |

| 3 | (CH₂)₂-phenyl | 2.3 | 150 |

| 4 | (CH₂)₃-phenyl | 2.6 | 120 |

| 5 | (CH₂)₄-phenyl | 0.29 | 6.6 |

| 6 | O-(CH₂)₂-phenyl | 0.99 | 16 |

Data adapted from reference[3].

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that has been identified as a co-receptor for HIV entry into cells.[3] More recently, CCR5 has been implicated in cancer metastasis, making it an attractive target for oncology.[4] Substituted piperidines have been a key scaffold in the development of potent CCR5 antagonists.

Quantitative Data:

The following table shows the CCR5 binding affinity (IC₅₀) for a series of 4-hydroxypiperidine derivatives.

| Compound | R | IC₅₀ (CCR5) [nM] |

| 6k | 4-CF₃-phenyl | 49 |

| 10h | 3,4-dichloro-phenyl | 11 |

Data sourced from reference[5].

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key piperidone intermediate and a standard receptor binding assay.

Synthesis of N-Aryl-Substituted 4-Piperidones

This protocol describes a general and efficient procedure for the synthesis of N-aryl-substituted 4-piperidones.[6]

Materials:

-

N-methyl-N-benzyl-4-oxopiperidinium iodide

-

Substituted aniline (e.g., 3,4,5-trimethoxyaniline)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

Prepare a solution of the desired aniline and potassium carbonate in a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide in water.

-

Add the slurry of the iodide salt to the refluxing aniline solution over a period of 30 minutes.

-

Continue to heat the reaction mixture at reflux for an additional 45 minutes.

-

After cooling, add water to the reaction mixture.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aryl-substituted 4-piperidone.

-

Purify the crude product by chromatography or recrystallization as needed.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[6][7]

Materials:

-

Guinea pig liver membranes (or other tissue/cell source rich in sigma-1 receptors)

-

[³H]-(+)-pentazocine (radioligand)

-

Test compounds (substituted piperidine ketones)

-

Haloperidol (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd value), and either a test compound dilution, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Understanding the downstream signaling pathways of the targeted receptors is crucial for elucidating the mechanism of action of substituted piperidine ketones and predicting their physiological effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia.[7][8] The binding of an opioid agonist to the receptor leads to the dissociation of the Gα and Gβγ subunits of the associated G protein.[8] The Gα subunit inhibits adenylyl cyclase, decreasing cAMP levels, while the Gβγ subunit inhibits voltage-gated calcium channels and activates potassium channels.[8]

Caption: Opioid Receptor Signaling Cascade

CCR5 Signaling Pathway

CCR5 is also a GPCR that, upon binding to its chemokine ligands, triggers a signaling cascade through intracellular G proteins, leading to leukocyte trafficking.[9] Antagonists of CCR5 block this interaction, preventing downstream signaling and cellular responses.

Caption: CCR5 Receptor Signaling and Antagonism

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[10] It modulates calcium signaling and cellular stress responses.[10] Upon agonist binding, the sigma-1 receptor can dissociate from the binding immunoglobulin protein (BiP) and interact with various client proteins, including ion channels and other receptors, to modulate downstream signaling.[11]

Caption: Sigma-1 Receptor Signaling Pathway

Future Research Directions

The versatility of the substituted piperidine ketone scaffold presents numerous opportunities for future research and development. Key areas of focus should include:

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets (e.g., sigma and opioid receptors) could lead to therapies with enhanced efficacy and novel mechanisms of action.

-

Targeted Drug Delivery: Conjugating substituted piperidine ketones to tumor-targeting moieties could improve their therapeutic index by increasing drug concentration at the tumor site and reducing systemic toxicity.

-

Exploring Novel Targets: Screening substituted piperidine ketone libraries against a broader range of biological targets may uncover novel therapeutic applications.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their translation into clinical candidates.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the substituted piperidine ketone scaffold.

References

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

1-Isopropylpiperidin-3-one safety, handling, and MSDS information

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available data for 1-Isopropylpiperidin-3-one (CAS No: 77799-73-6). Due to a scarcity of publicly available, peer-reviewed data for this specific compound, this document also includes general guidance for handling similar N-substituted piperidinones and air-sensitive ketones.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 77799-73-6 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

Note: Data such as boiling point, density, flash point, and solubility are not currently available in public databases.

Safety and Hazard Information

A comprehensive Material Safety Data Sheet (MSDS) with complete hazard information for this compound is not available. The following information is based on a preliminary safety data sheet and general knowledge of related chemical structures.[4]

Hazard Statements: To date, no specific hazard statements have been officially assigned to this compound. However, based on the piperidone structure, it should be handled with care.

Precautionary Statements: General precautionary measures for handling chemical reagents should be followed.

First Aid Measures:[4]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials and foodstuff containers.[4]

Accidental Release Measures

In the event of a spill or leak, the following procedures should be followed:

-

Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4]

-

Methods for Cleaning Up: Contain the spill and collect it with a suitable absorbent material. Dispose of the collected material in a sealed container in accordance with local regulations. Use spark-proof tools and explosion-proof equipment during cleanup.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely published. However, the synthesis of N-substituted 3-piperidones is a known transformation in organic chemistry. A general approach often involves the Dieckmann condensation or related cyclization reactions.

Below is a conceptual workflow for the synthesis of an N-substituted 3-piperidone, which could be adapted for this compound.

Caption: A generalized workflow for the synthesis of N-substituted 3-piperidones.

Toxicological Information

There is no specific toxicological data available for this compound in the public domain. As such, it should be treated as a compound with unknown toxicity and handled with appropriate caution.

Reactivity Profile

The reactivity of this compound has not been extensively studied. Based on its structure as a cyclic ketone with a tertiary amine, it is expected to undergo reactions typical of these functional groups. The ketone can participate in nucleophilic addition and condensation reactions. The tertiary amine can act as a base or a nucleophile.

Handling of Air-Sensitive Reagents

Given that reagents used in the synthesis of piperidones can be air-sensitive, the following general workflow for handling such materials is provided.

Caption: A general workflow for handling air-sensitive reagents in a laboratory setting.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult multiple sources, including any available Safety Data Sheets from the supplier, and conduct a thorough risk assessment before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

The Piperidinone Core: A Technical Guide to the Discovery and History of N-Alkylated Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-alkylated piperidinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From its roots in the structural elucidation of complex alkaloids to its current prominence in the development of targeted therapies for cancer and central nervous system disorders, the journey of this heterocyclic motif is one of rich chemical innovation and profound pharmacological impact. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-alkylated piperidinones, offering detailed experimental protocols for key reactions, a comprehensive summary of quantitative biological data, and a visual representation of their mechanisms of action.

A Historical Perspective: From Natural Products to Rational Design

The story of N-alkylated piperidinones is intrinsically linked to the study of alkaloids in the early 20th century. One of the earliest and most fundamental methods for the synthesis of the piperidone ring was the Petrenko-Kritschenko piperidone synthesis , first reported in a series of papers from 1906 to 1912. This multicomponent reaction, which predates the well-known Robinson–Schöpf tropinone synthesis, involves the condensation of an aldehyde, a primary amine, and an acetonedicarboxylic acid ester to form the 4-piperidone ring. The use of a primary amine in this reaction directly yields an N-alkylated piperidinone, marking a pivotal moment in the history of this compound class.

In the mid-20th century, the Dieckmann condensation emerged as another powerful tool for the synthesis of 4-piperidones. This intramolecular cyclization of a diester in the presence of a base provided a versatile route to the piperidone core, which could then be N-alkylated in a subsequent step. This method proved particularly valuable in the synthesis of precursors for pharmacologically active molecules.

The latter half of the 20th century and the dawn of the 21st saw the refinement of synthetic methodologies, with reductive amination becoming a widely adopted and efficient method for the N-alkylation of pre-formed piperidone rings. This approach, which involves the reaction of a piperidone with an amine in the presence of a reducing agent, offers high yields and broad substrate scope, making it a mainstay in modern medicinal chemistry for the synthesis of diverse libraries of N-alkylated piperidinone analogs.

Key Synthetic Methodologies: Experimental Protocols

A deep understanding of the synthetic routes to N-alkylated piperidinones is crucial for their application in drug discovery. Below are detailed experimental protocols for the three landmark synthetic methods.

Petrenko-Kritschenko Piperidone Synthesis (Historical)

This protocol is based on the early 20th-century work of Petrenko-Kritschenko and describes the one-pot synthesis of an N-alkylated 4-piperidone.

Reaction: Condensation of an aldehyde, a primary amine, and diethyl acetonedicarboxylate.

Procedure:

-

In a round-bottom flask, dissolve one molar equivalent of the primary amine (e.g., methylamine) in ethanol.

-

To this solution, add two molar equivalents of the desired aldehyde (e.g., benzaldehyde).

-